molecular formula C19H23N3O5S B2579800 N-(2-methoxyphenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide CAS No. 1251593-25-5

N-(2-methoxyphenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide

Cat. No.: B2579800
CAS No.: 1251593-25-5
M. Wt: 405.47
InChI Key: MOYHNMFLEJRHEG-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide is a synthetic acetamide derivative characterized by a 1,2-dihydropyridinone core substituted with a piperidine sulfonyl group at position 5 and an acetamide linkage to a 2-methoxyphenyl moiety.

Properties

IUPAC Name

N-(2-methoxyphenyl)-2-(2-oxo-5-piperidin-1-ylsulfonylpyridin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O5S/c1-27-17-8-4-3-7-16(17)20-18(23)14-21-13-15(9-10-19(21)24)28(25,26)22-11-5-2-6-12-22/h3-4,7-10,13H,2,5-6,11-12,14H2,1H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOYHNMFLEJRHEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CN2C=C(C=CC2=O)S(=O)(=O)N3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the dihydropyridinone core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the piperidine sulfonyl group: This step may involve sulfonylation reactions using reagents like sulfonyl chlorides.

    Attachment of the methoxyphenyl group: This can be done through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like alkyl halides or sulfonyl chlorides.

Major Products

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymatic activity.

    Receptors: Binding to receptors and modulating their activity.

    Pathways: Interference with cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Quinazoline-Based Acetamides (e.g., Compound 39)

Compound 39 : N-(2-methoxyphenyl)-2-(4-piperidin-1-ylquinazoline-2-sulfonyl)-acetamide (from )

  • Structural Differences: Core Heterocycle: Compound 39 contains a quinazoline ring instead of the 1,2-dihydropyridinone core in the target compound. Sulfonyl Position: The sulfonyl group in Compound 39 is attached to the quinazoline ring, whereas in the target compound, it is linked to the dihydropyridinone core.
  • Biological Activity: Compound 39 demonstrated significant anti-cancer activity against HCT-1, SF268, HT-15, MCF-7, and PC-3 cell lines in MTT assays, suggesting that the quinazoline-sulfonyl moiety enhances cytotoxicity . Implication: The dihydropyridinone core in the target compound may alter binding affinity or metabolic stability compared to quinazoline-based analogs.

Fluorophenyl-Substituted Analogs (e.g., Compound)

Compound : N-(4-fluorophenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide (from )

  • Structural Differences :
    • Aryl Substituent : The 4-fluorophenyl group replaces the 2-methoxyphenyl group in the target compound.
  • Functional Impact :
    • Fluorine substitution often enhances metabolic stability and bioavailability compared to methoxy groups. However, the 2-methoxy group in the target compound may improve solubility due to its polar nature.

Benzothiazole-Linked Acetamides (e.g., EP3 348 550A1 Derivatives)

Example : N-(6-trifluoromethylbenzothiazole-2-yl)-2-(2-methoxyphenyl)acetamide (from and )

  • Structural Differences: Heterocyclic Core: A benzothiazole ring replaces the dihydropyridinone core. Substituents: The 6-trifluoromethyl group on benzothiazole introduces strong electron-withdrawing effects.
  • Synthesis :
    • Prepared via microwave-assisted coupling (150°C, 5 minutes) with a moderate yield of 54% .
  • Implication: Benzothiazole derivatives are often explored for antimicrobial and anticancer activities, suggesting that the target compound’s dihydropyridinone core may offer distinct target selectivity.

Data Tables for Comparative Analysis

Table 1: Structural and Functional Comparison

Compound Name Core Heterocycle Key Substituents Notable Activity/Property Reference
Target Compound 1,2-Dihydropyridinone 2-Methoxyphenyl, Piperidine sulfonyl N/A (Theoretical)
N-(2-methoxyphenyl)-2-(4-piperidin-1-ylquinazoline-2-sulfonyl)-acetamide (39) Quinazoline Quinazoline-sulfonyl Anticancer (HCT-1, MCF-7, etc.)
N-(4-fluorophenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide 1,2-Dihydropyridinone 4-Fluorophenyl Supplier-listed (preclinical use)
N-(6-trifluoromethylbenzothiazole-2-yl)-2-(2-methoxyphenyl)acetamide Benzothiazole 6-Trifluoromethyl Synthetic yield: 54%

Table 2: Substituent Effects on Bioactivity

Substituent Position/Group Observed Impact in Analogs Potential Impact on Target Compound
2-Methoxyphenyl Improved solubility (polar group) May enhance water solubility
Piperidine sulfonyl Linked to kinase inhibition (e.g., quinazolines) Likely critical for target engagement
Fluorophenyl Increased metabolic stability Trade-off between stability and solubility

Key Research Findings and Implications

  • Sulfonyl Group Role : The piperidine sulfonyl moiety is a recurring feature in bioactive analogs, suggesting its importance in interactions with sulfonyl-binding pockets in targets like carbonic anhydrases or tyrosine kinases .
  • Synthetic Feasibility : Microwave-assisted synthesis (as seen in benzothiazole analogs) could be adapted for the target compound to improve yields and reduce reaction times .

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